molecular formula C8H8FNS B13103881 N-(4-Fluorophenyl)ethanethioamide CAS No. 351-84-8

N-(4-Fluorophenyl)ethanethioamide

Cat. No.: B13103881
CAS No.: 351-84-8
M. Wt: 169.22 g/mol
InChI Key: YRHITILCFONAAW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H8FNS It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Fluorophenyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoroacetanilide with a thioamide reagent under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-Fluorophenyl)ethanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-Fluorophenyl)ethanethioamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)ethanethioamide
  • N-(4-Chlorophenyl)ethanethioamide
  • N-(4-Methylphenyl)ethanethioamide

Uniqueness

N-(4-Fluorophenyl)ethanethioamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

351-84-8

Molecular Formula

C8H8FNS

Molecular Weight

169.22 g/mol

IUPAC Name

N-(4-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H8FNS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

InChI Key

YRHITILCFONAAW-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC=C(C=C1)F

Origin of Product

United States

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